Myc–Max Heterodimer Disruption Potency: sAJM589 vs. Earlier‑Generation Small‑Molecule Myc Inhibitors
In a cellular protein-fragment complementation assay (PCA) measuring Myc–Max heterodimerization, N-(2-cyanophenyl)-3-phenylprop-2-ynamide (sAJM589) inhibited the interaction with an IC₅₀ of 1.8 ± 0.03 μM [1]. By comparison, previously reported small-molecule Myc–Max inhibitors evaluated in analogous cellular interaction assays exhibited IC₅₀ values ranging from 10 μM to 100 μM [1]. This represents an approximately 5.6‑ to 55‑fold improvement in cellular potency for sAJM589 relative to the prior art.
| Evidence Dimension | Cellular Myc–Max heterodimer disruption IC₅₀ |
|---|---|
| Target Compound Data | 1.8 ± 0.03 μM |
| Comparator Or Baseline | Previously reported Myc–Max inhibitors: IC₅₀ range 10–100 μM in cellular interaction assays (specific comparator names not individually resolved in the source) |
| Quantified Difference | 5.6‑fold to 55‑fold lower IC₅₀ (higher potency) |
| Conditions | Cellular protein-fragment complementation assay (PCA) in mammalian cells |
Why This Matters
A lower IC₅₀ enables the use of substantially lower compound concentrations in cell‑based experiments, reducing the probability of solvent toxicity, off‑target effects, and non‑specific cytotoxicity that often confound results obtained with weaker Myc–Max inhibitors.
- [1] Choi SH, Mahankali M, Lee SJ, Hull M, Petrassi HM, Chatterjee AK, Schultz PG, Jones KA, Shen W. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule. ACS Chem Biol. 2017 Nov 17;12(11):2715-2719. doi:10.1021/acschembio.7b00799 View Source
